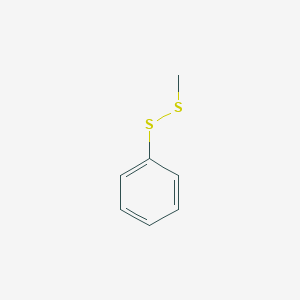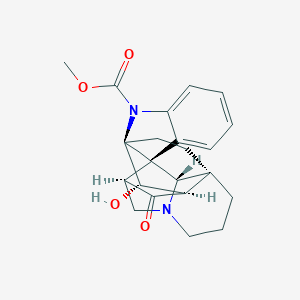
Fruticosamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fructosamine is a glycated protein formed by the non-enzymatic reaction between glucose and the amino group of proteins. It is a valuable biomarker for monitoring glycemic control in patients with diabetes mellitus. Fructosamine has gained significant attention in scientific research due to its potential use in the diagnosis and management of diabetes.
Mechanism of Action
The mechanism of action of fructosamine is not fully understood. It is believed that fructosamine forms stable adducts with proteins, altering their structure and function. Fructosamine can also induce oxidative stress and inflammation, leading to cellular damage.
Biochemical and Physiological Effects:
Fructosamine has several biochemical and physiological effects. It can alter the structure and function of proteins, leading to impaired enzymatic activity and cellular dysfunction. Fructosamine can also induce oxidative stress and inflammation, leading to cellular damage and the development of diabetes-related complications.
Advantages and Limitations for Lab Experiments
Fructosamine has several advantages for lab experiments. It is a stable biomarker that reflects average blood glucose levels over the previous 2-3 weeks. Fructosamine is also easy to measure using various methods, including colorimetric, enzymatic, and immunoassay techniques. However, fructosamine has some limitations, including its inability to reflect short-term changes in blood glucose levels and its potential for interference from other biomolecules.
Future Directions
For fructosamine research include the development of new measurement methods and the investigation of its role in diabetes-related complications.
Synthesis Methods
Fructosamine is synthesized by the reaction between glucose and the amino group of proteins. The reaction occurs spontaneously and is non-enzymatic. Fructosamine can be measured using various methods, including colorimetric, enzymatic, and immunoassay techniques.
Scientific Research Applications
Fructosamine has several applications in scientific research. It is primarily used as a biomarker for monitoring glycemic control in patients with diabetes mellitus. Fructosamine levels reflect the average blood glucose concentration over the previous 2-3 weeks. Fructosamine is also used to monitor the efficacy of diabetes treatment and to assess the risk of diabetes-related complications.
properties
CAS RN |
14058-44-7 |
|---|---|
Molecular Formula |
C22H24N2O4 |
Molecular Weight |
380.4 g/mol |
IUPAC Name |
methyl (1R,2S,3R,11S,12S,13R,15R)-12-hydroxy-14-oxo-10,17-diazaheptacyclo[9.9.2.01,13.02,17.03,11.03,15.04,9]docosa-4,6,8-triene-10-carboxylate |
InChI |
InChI=1S/C22H24N2O4/c1-28-19(27)24-14-6-3-2-5-12(14)22-13-11-23-10-4-7-20(18(22)23)8-9-21(22,24)17(26)15(20)16(13)25/h2-3,5-6,13,15,17-18,26H,4,7-11H2,1H3/t13-,15+,17+,18+,20-,21-,22+/m1/s1 |
InChI Key |
UOVOJZZNYJYZNZ-MODNEBOESA-N |
Isomeric SMILES |
COC(=O)N1C2=CC=CC=C2[C@@]34[C@]15CC[C@]67[C@@H]3N(CCC6)C[C@@H]4C(=O)[C@H]7[C@@H]5O |
SMILES |
COC(=O)N1C2=CC=CC=C2C34C15CCC67C3N(CCC6)CC4C(=O)C7C5O |
Canonical SMILES |
COC(=O)N1C2=CC=CC=C2C34C15CCC67C3N(CCC6)CC4C(=O)C7C5O |
synonyms |
fruticosamine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



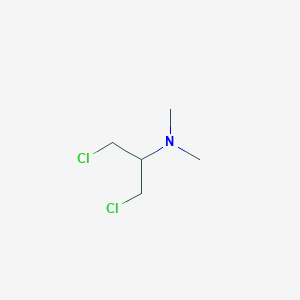
![N-ethyl-N-methyl-4-[(1-oxidopyridin-1-ium-4-yl)diazenyl]aniline](/img/structure/B81585.png)
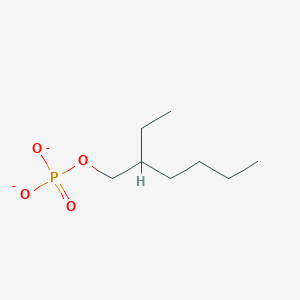
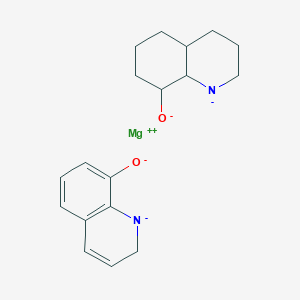
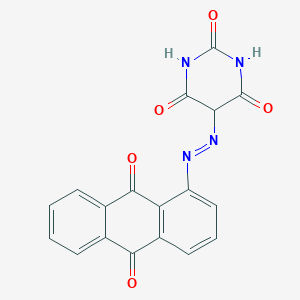
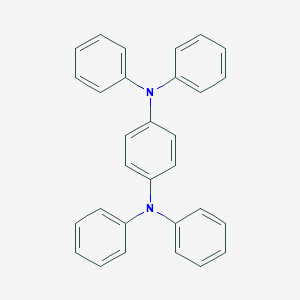
![2-(1H-imidazol-2-yl)-1H-benzo[d]imidazole](/img/structure/B81596.png)

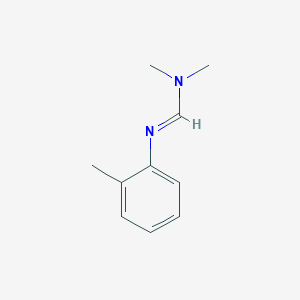
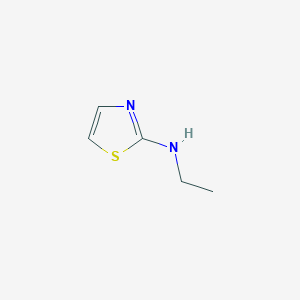


![2-[[2-[[2-[(2-Amino-4-methylsulfanylbutanoyl)amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B81604.png)
